molecular formula C9H10ClN3 B13660291 6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine

6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B13660291
M. Wt: 195.65 g/mol
InChI Key: GXGWIGLEXULKNG-UHFFFAOYSA-N
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Description

6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 6th position and an isopropyl group at the 2nd position further defines its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and chlorination, to yield the desired product . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the inhibition of enzyme activity, resulting in various biological effects such as cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with molecular targets like tubulin and CDK2 (cyclin-dependent kinase 2) highlights its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Similar structure but lacks the chlorine and isopropyl groups.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different functional groups.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazole ring fused to the pyrazolopyridine system.

Uniqueness

6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine is unique due to the presence of the chlorine atom and isopropyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for medicinal chemistry and drug development .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

6-chloro-2-propan-2-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C9H10ClN3/c1-6(2)13-5-7-3-4-8(10)11-9(7)12-13/h3-6H,1-2H3

InChI Key

GXGWIGLEXULKNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C=CC(=NC2=N1)Cl

Origin of Product

United States

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